2-Butyl-5-methylthiazole

Flavor Chemistry Gas Chromatography Volatile Analysis

2-Butyl-5-methylthiazole (CAS 52414-85-4) is a heterocyclic organic compound belonging to the alkylthiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms with butyl and methyl substituents at the 2- and 5-positions, respectively. Its molecular formula is C₈H₁₃NS, with a molecular weight of 155.26 g/mol, a computed XLogP3-AA of 3.1, and a topological polar surface area of 41.1 Ų.

Molecular Formula C8H13NS
Molecular Weight 155.26 g/mol
CAS No. 52414-85-4
Cat. No. B3270337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-methylthiazole
CAS52414-85-4
Molecular FormulaC8H13NS
Molecular Weight155.26 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(S1)C
InChIInChI=1S/C8H13NS/c1-3-4-5-8-9-6-7(2)10-8/h6H,3-5H2,1-2H3
InChIKeyFCMSADORJFIRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-methylthiazole (CAS 52414-85-4): Core Physicochemical and Structural Identity for Procurement


2-Butyl-5-methylthiazole (CAS 52414-85-4) is a heterocyclic organic compound belonging to the alkylthiazole class, characterized by a five-membered ring containing sulfur and nitrogen atoms with butyl and methyl substituents at the 2- and 5-positions, respectively [1]. Its molecular formula is C₈H₁₃NS, with a molecular weight of 155.26 g/mol, a computed XLogP3-AA of 3.1, and a topological polar surface area of 41.1 Ų [2]. The compound is primarily recognized for its distinctive aroma and is utilized as a flavor and fragrance ingredient .

Specific constitutional isomer identity confirmed by CAS and InChIKey
Published Kovats retention index supports GC identity verification
Thermal enrichment behavior documented in roasting model systems

2-Butyl-5-methylthiazole: Why Structural Analogs Cannot Guarantee Functional Equivalence


Within the alkylthiazole class, minor structural variations lead to radical shifts in sensory character, potency, and application suitability, precluding simple interchange. For instance, the well-documented 2-isobutylthiazole provides a potent tomato-leaf note, whereas 4,5-dialkylthiazoles are associated with bell pepper aromas [1]. This established structure-odor relationship confirms that even isomers or close homologs are not functionally equivalent, as neural network models have achieved only 87.5% correct prediction rates for thiazole bell-pepper notes, underscoring non-linear and unpredictable odorant-receptor interactions. Furthermore, thermal process behavior differs among analogs; 2-butyl-5-methylthiazole exhibits a pronounced relative increase in deep-roasted sesame oil compared to light-roasted oil, a pattern shared with only a specific subset of alkylthiazoles (4,5-dimethylisothiazole, 4,5-dimethylthiazole, 2-propyl-4-methylthiazole) [2]. These findings demonstrate that substitution without identical isomer specification or quantitative performance verification carries substantial risk of functional failure.

Odor divergence Alkylthiazole isomers exhibit distinctly different sensory profiles; e.g., 2-isobutylthiazole imparts tomato-leaf, not roasted notes.
Thermal response Deep-roasting enrichment is not class-wide; only a subset of thiazoles show increased relative concentration.
Functional equivalence Similar CAS or molecular weight does not ensure comparable flavor performance; isomer-specific validation is required.

2-Butyl-5-methylthiazole: Empirically Verifiable Differentiation Evidence for Procurement Decisions


Chromatographic Identity: Experimentally Determined Kovats Retention Index on DB-Wax

For identity verification and purity assessment, 2-butyl-5-methylthiazole can be chromatographically distinguished from co-occurring thiazole analogs. On a DB-Wax column (J&W Scientific), it exhibits a specific Kovats retention index of 1738 [1]. This value provides a direct experimental reference point for analytical procurement specifications, ensuring that the received material matches the authentic compound originally identified in food matrices, rather than a mislabeled isomer such as 2-isobutyl-5-methylthiazole.

Kovats RI on DB-Wax
Method context
1738 RI units
Supports GC identity confirmation against authentic standard
Polar column; Shimoda et al., 1997
Flavor Chemistry Gas Chromatography Volatile Analysis

Differential Thermal Process Behavior: A Rank-Order Increase Under Deep-Roasting Conditions

Under thermal food processing conditions, 2-butyl-5-methylthiazole demonstrates a clear, quantifiable differentiation in formation kinetics. In a study comparing deep-roasted versus light-roasted sesame seed oil, 2-butyl-5-methylthiazole was one of only four thiazoles (alongside 4,5-dimethylisothiazole, 4,5-dimethylthiazole, and 2-propyl-4-methylthiazole) that exhibited a marked relative increase in concentration in the deep-roasted condition, while other volatile classes decreased or remained stable [1]. This selective enrichment under high-severity thermal treatment is not a universal property of all alkylthiazoles.

Thermal enrichment ranking
Class-level inference
One of 4 thiazoles
that increased under deep-roasting
Directional enrichment may support roasted flavor research
Group-level observation; exact fold-change not reported
Food Processing Flavor Formation Maillard Reaction

Structural Uniqueness Within Alkylthiazole Isomer Space for Intellectual Property and Regulatory Identity

The specific 2-butyl-5-methyl substitution pattern constitutes a unique chemical entity with a defined InChIKey (FCMSADORJFIRBT-UHFFFAOYSA-N) and CAS Registry Number (52414-85-4) [1]. This structural specificity definitively differentiates it from procurement-confusable isomers such as 2-isobutyl-5-methylthiazole (which has a branched butyl chain) or 2-butyl-4-methylthiazole (methyl positional isomer). In flavor and fragrance patent landscapes, such precise structural identity is critical for freedom-to-operate assessments and for ensuring consistent regulatory filings (e.g., FEMA GRAS submissions).

Constitutional isomer identity
Structural context
2-butyl-5-methyl substitution InChIKey: FCMSADORJFIRBT-UHFFFAOYSA-N
Differentiates from branched or positional isomers
Essential for patent integrity and regulatory consistency
Patents Regulatory Compliance Structural Chemistry

2-Butyl-5-methylthiazole: Data-Backed Application Scenarios for Strategic Procurement


High-Temperature Processed Savory Flavor Formulations (e.g., Deep-Roasted Sesame Oil Replication)

When developing flavors intended for deep-roasted or high-heat processed foods, 2-butyl-5-methylthiazole is a candidate volatile for reinforcing authentic roasted profiles. The evidence shows it selectively increases in relative concentration under deep-roasting compared to light-roasting, unlike many other volatile classes [1]. Procurement should specify the exact CAS number to ensure the compound matches the identity of the analyte observed in the seminal sesame oil study.

Flavor Authenticity and Adulteration Control via GC-MS Fingerprinting

Quality control laboratories can utilize the published DB-Wax Kovats retention index (1738) as part of a multi-parameter identity verification protocol for incoming raw materials [1]. This data point, derived from a peer-reviewed study, helps distinguish 2-butyl-5-methylthiazole from other alkylthiazoles that may co-elute or be mis-sold.

Patent-Sensitive Flavor Ingredient Development Requiring Specific Constitutional Isomers

In research programs where freedom-to-operate hinges on the use of a specific thiazole isomer, procurement specifications must require analytical confirmation of the 2-butyl-5-methyl substitution pattern (e.g., by NMR or verified retention index) to the exclusion of branched or positional isomers [1]. The unique InChIKey and CAS number provide the necessary unambiguous identifiers for supplier contracts.

Application
Selection Property
Validation Focus
High-heat savory flavor research
Thermal enrichment direction
Verify relative concentration increase under deep-roasting conditions
Analytical QC for incoming raw material
Published Kovats retention index
Confirm RI match on polar column against reference data
Patent-sensitive flavor ingredient development
Constitutional isomer identity
Confirm 2-butyl-5-methyl substitution by NMR or verified RI
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